

molecular formula and molar mass of Vorozole

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Vorozole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorozole is a non-steroidal, third-generation aromatase inhibitor that has been investigated for its potential in cancer therapy, particularly in hormone-dependent breast cancer. As a triazole derivative, Vorozole acts as a potent and selective competitive inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the peripheral conversion of androgens to estrogens. This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, and experimental evaluation of Vorozole.

Chemical and Physical Properties

Vorozole is chemically known as 6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole[1]. Its fundamental properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C16H13CIN6	[1][2][3][4][5][6]
Molar Mass	324.77 g/mol	[1][2][3][4][5][6]
CAS Number	129731-10-8	[2][3][4]
Appearance	Crystalline solid	[4]
Synonyms	R-83842, Rivizor	[2][4][6]

Mechanism of Action: Aromatase Inhibition

Vorozole exerts its therapeutic effect by specifically targeting and inhibiting the aromatase enzyme, a member of the cytochrome P450 superfamily[2]. Aromatase is responsible for the final and rate-limiting step in estrogen biosynthesis, catalyzing the conversion of androstenedione and testosterone to estrone and estradiol, respectively.

The inhibitory action of Vorozole is reversible and competitive[2]. The triazole moiety of the Vorozole molecule binds to the heme iron atom within the active site of the cytochrome P450 component of the aromatase enzyme complex. This interaction blocks the binding of the natural androgen substrates, thereby preventing their aromatization into estrogens. This leads to a significant reduction in circulating estrogen levels, which is the primary mechanism for its anti-tumor activity in estrogen receptor-positive breast cancers.

Signaling Pathway of Aromatase and its Inhibition by Vorozole

The following diagram illustrates the biosynthesis of estrogens and the inhibitory effect of Vorozole.





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Aromatase pathway and Vorozole's inhibitory action.

Quantitative Efficacy Data

The potency and efficacy of Vorozole have been quantified in various preclinical and clinical studies.

Parameter	Value	Condition	Reference
IC₅₀ (Human Placental Aromatase)	1.4 nM	In vitro	
IC50 (Rat Granulosa Cells)	0.44 nM	In vitro	
Plasma Estradiol Reduction	~90%	In postmenopausal women	-
Tissue Estrone Reduction	64%	In breast cancer patients	
Tissue Estradiol Reduction	80%	In breast cancer patients	
Objective Response Rate	18-35%	Phase II clinical studies in advanced breast cancer	_

Experimental Protocols

This section outlines key experimental methodologies for the evaluation of Vorozole and other aromatase inhibitors.

In Vitro Aromatase Inhibition Assay

This assay determines the potency of Vorozole in inhibiting the aromatase enzyme in a cell-free system.

Materials:



•	Human recombinant aromatase	(CYP19A1)
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- NADPH
- [³H]-Androstenedione (substrate)
- Vorozole (or other test compounds)
- · Dextran-coated charcoal
- Scintillation fluid and counter

Procedure:

- Prepare a reaction mixture containing human recombinant aromatase and NADPH in a suitable buffer.
- Add varying concentrations of Vorozole to the reaction mixture.
- Initiate the reaction by adding [3H]-Androstenedione.
- Incubate the reaction at 37°C for a specified time.
- Stop the reaction by adding an organic solvent.
- Separate the tritiated water ([3H]2O) produced from the unreacted substrate using dextrancoated charcoal.
- Quantify the amount of [3H]2O by liquid scintillation counting.
- Calculate the percentage of inhibition at each Vorozole concentration and determine the IC₅₀ value.

Cell-Based Proliferation Assay

This assay assesses the effect of Vorozole on the proliferation of estrogen-dependent breast cancer cells.

Materials:



- MCF-7aro cells (aromatase-transfected human breast cancer cell line)
- Cell culture medium (phenol red-free)
- Charcoal-stripped fetal bovine serum
- Androstenedione
- Vorozole
- MTT or other proliferation assay reagent
- Microplate reader

Procedure:

- Seed MCF-7aro cells in a 96-well plate and allow them to adhere.
- Replace the medium with phenol red-free medium supplemented with charcoal-stripped serum.
- Treat the cells with a fixed concentration of androstenedione and varying concentrations of Vorozole.
- Incubate the cells for a period of 5-7 days.
- Assess cell proliferation using an MTT assay, which measures mitochondrial activity as an indicator of cell viability.
- Read the absorbance at the appropriate wavelength using a microplate reader.
- Determine the effect of Vorozole on cell growth and calculate the concentration that causes 50% inhibition of proliferation (GI₅₀).

In Vivo Xenograft Model

This protocol describes an in vivo model to evaluate the anti-tumor efficacy of Vorozole.

Materials:



- Immunocompromised female mice (e.g., nude or SCID)
- MCF-7aro cells
- Matrigel
- Androstenedione supplement
- Vorozole formulation for oral administration
- Calipers for tumor measurement

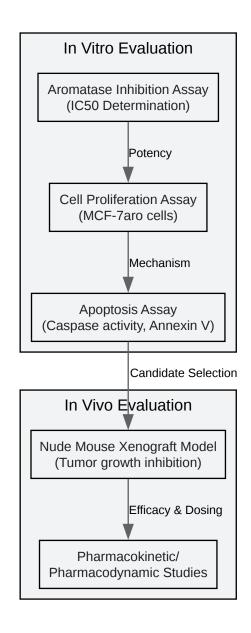
Procedure:

- Ovariectomize the mice to remove endogenous estrogen production.
- Implant MCF-7aro cells mixed with Matrigel subcutaneously into the flank of each mouse.
- Supplement the mice with androstenedione to provide the substrate for aromatase.
- Once tumors are established, randomize the mice into control and treatment groups.
- Administer Vorozole or vehicle control orally on a daily basis.
- Measure tumor volume with calipers at regular intervals.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
- Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of Vorozole.

Experimental Workflow for Preclinical Evaluation of Vorozole

The following diagram outlines a typical workflow for the preclinical assessment of an aromatase inhibitor like Vorozole.





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Preclinical evaluation workflow for Vorozole.

Conclusion

Vorozole is a well-characterized, potent, and selective third-generation aromatase inhibitor. Its mechanism of action, centered on the competitive inhibition of estrogen synthesis, has been extensively studied. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and cancer biology, facilitating further investigation into the therapeutic potential of Vorozole and other aromatase inhibitors. Although clinical development of Vorozole was



discontinued in favor of other third-generation aromatase inhibitors, it remains a valuable tool for preclinical research into the role of estrogen in disease.

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